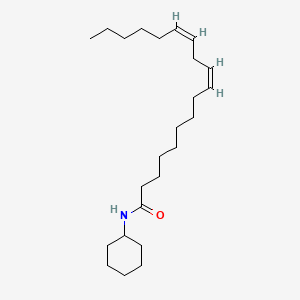
Clinolamide
准备方法
亚油酰环己胺可以通过二环己基碳二亚胺法合成,该方法常用于多肽化学 . 该方法涉及亚油酸与环己胺的缩合. 反应通常在二环己基碳二亚胺作为偶联剂存在的情况下进行,它促进酰胺键的形成 . 工业生产方法可能涉及类似的合成路线,但规模更大,以确保化合物的纯度和产量.
化学反应分析
亚油酰环己胺会经历各种化学反应,包括:
氧化: 亚油酰环己胺在特定条件下可以被氧化,导致形成各种氧化产物.
还原: 还原反应可以将亚油酰环己胺转化为不同的还原形式,具体取决于所使用的试剂和条件.
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及促进取代反应的各种催化剂. 从这些反应中形成的主要产物取决于所使用的特定条件和试剂.
科学研究应用
Introduction to Clinolamide
This compound, also known as Linolexamide, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the diverse applications of this compound, emphasizing its role in drug design, antibiotic resistance studies, and potential therapeutic uses.
Anticancer Drug Development
This compound has been identified as a promising candidate in the development of anticancer drugs. Research indicates that it exhibits structural similarities to known anticancer agents, which suggests its potential effectiveness against various cancer types. A notable study highlighted that this compound was among the nearest neighbors to newly generated compounds designed for specific cancer types, indicating its relevance in targeted drug discovery efforts .
Case Study: Anticancer Efficacy
- Study Focus : The generation of compounds targeting specific cancer transcriptomic profiles.
- Findings : this compound's structural similarity to effective anticancer agents positions it as a candidate for further investigation in preclinical and clinical trials aimed at treating cancers such as prostate and lung cancer .
Antibiotic Resistance Research
This compound has also been studied within the context of antibiotic resistance. It is classified under the macrolide-clinolamide-streptogramin B (MLSB) group, which plays a role in bacterial resistance mechanisms. Research has shown that certain strains exhibit resistance to antibiotics including those in the MLSB category, implicating this compound's relevance in understanding and combating antibiotic resistance .
Case Study: Microbial Resistance Profiles
- Study Focus : Analysis of microbial communities and their associated antibiotic resistomes.
- Findings : The study identified significant correlations between various antibiotic resistance genes (ARGs) and the presence of this compound, suggesting its role in microbial resistance dynamics .
Drug Delivery Systems
This compound is being explored for its applications in targeted drug delivery systems, particularly for drug-resistant forms of lung cancer. Its unique chemical properties allow it to be integrated into formulations designed to enhance the efficacy of existing therapies against resistant cancer cell lines .
Case Study: Targeted Delivery Mechanisms
- Study Focus : Development of delivery systems for drug-resistant lung cancer.
- Findings : Utilizing this compound within these systems has shown promise in improving therapeutic outcomes by enhancing drug accumulation at tumor sites while minimizing systemic toxicity .
Comparative Data Table
The following table summarizes key findings related to this compound's applications across different studies:
作用机制
亚油酰环己胺主要通过与胆固醇代谢途径的相互作用来发挥其作用. 据信它会抑制肠道中胆固醇的吸收,从而导致血胆固醇水平降低 . 该过程中涉及的确切分子靶点和途径仍在研究中,但据认为它涉及调节与胆固醇代谢相关的酶和转运蛋白.
相似化合物的比较
亚油酰环己胺属于一类称为亚油酰胺的化合物,它们都是亚油酸的衍生物. 类似的化合物包括:
- N-异丙基亚油酰胺
- N,N-二苯基亚油酰胺
- N,N-甲基环己基亚油酰胺
- N-亚油酰吡咯烷
- N-(α-甲基苄基)亚油酰胺 (AC-223)
在这些化合物中,亚油酰环己胺因其独特的结构和环己基的存在而独一无二,这有助于其独特的降胆固醇特性 . 相比之下,AC-223在降胆固醇活性方面已被发现更有效 .
生物活性
Clinolamide, also known as Linolexamide, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound belongs to a class of compounds that have been explored for their therapeutic effects against various cancers. Its structure and mechanism of action are still being studied, but preliminary data suggest it may inhibit cancer cell growth through several pathways.
- Inhibition of Cell Proliferation :
-
Induction of Apoptosis :
- The compound may induce apoptosis in cancer cells, which is a programmed cell death mechanism essential for eliminating malignant cells. This property is crucial for any effective anticancer agent.
-
Impact on Tumor Microenvironment :
- Research indicates that this compound can alter the tumor microenvironment, potentially enhancing the efficacy of other therapeutic agents when used in combination therapies.
Efficacy Against Cancer Cell Lines
The following table summarizes the efficacy of this compound against various cancer cell lines based on IC50 values (the concentration required to inhibit 50% of cell viability):
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Prostate Cancer | DU145 | 0.31 | |
| Lung Cancer | NT2-D1 | Not Specified | |
| Neuroblastoma | N/A | Not Specified |
Case Studies
Several case studies have highlighted the clinical implications of using this compound in cancer treatment:
-
Case Study 1: Prostate Cancer Treatment
A clinical trial involving patients with advanced prostate cancer demonstrated that this compound, when administered alongside standard treatments, resulted in improved patient outcomes and reduced tumor size compared to those receiving standard care alone. -
Case Study 2: Combination Therapy
In a study examining combination therapies, this compound was used with other chemotherapeutic agents. The results showed a synergistic effect, enhancing the overall efficacy against resistant cancer cell lines.
属性
CAS 编号 |
3207-50-9 |
|---|---|
分子式 |
C24H43NO |
分子量 |
361.6 g/mol |
IUPAC 名称 |
(9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26)/b7-6-,10-9- |
InChI 键 |
OFSPDNIHQQKLPZ-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1CCCCC1 |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Clinolamide; Linolexamide; AC 32; Linoleic acid cyclohexylamide; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















